Glucagon is classified as a hyperglycemic agent and is part of the glucagon family of peptides, which includes glucagon-like peptides. Its molecular formula is , and it has a molecular weight of approximately 3485.7 g/mol . The hydrochloride form enhances its solubility and stability, making it suitable for injection formulations.
The synthesis of glucagon hydrochloride can be achieved through various methods, with solid-phase peptide synthesis being one of the most common techniques. This involves the use of a resin where amino acids are sequentially added to form the peptide chain.
The solid-phase synthesis allows for precise control over the sequence and modifications of glucagon, which can enhance its pharmacological properties, such as solubility and stability .
Glucagon consists of 29 amino acids arranged in a specific sequence that dictates its biological activity. Its structure includes:
The three-dimensional structure can be analyzed using X-ray crystallography, revealing critical insights into its interaction with glucagon receptors .
The molecular weight of glucagon hydrochloride is approximately 3485.7 Da, and it has a unique sequence that includes important residues for its activity, such as histidine at position 1 and serine at position 2 .
Glucagon primarily functions through interactions with specific receptors in the liver, leading to several biochemical reactions:
These processes are mediated through signaling pathways involving cyclic adenosine monophosphate (cAMP) as a second messenger, which activates protein kinase A and leads to the phosphorylation of key enzymes involved in glucose metabolism .
The mechanism by which glucagon exerts its effects involves binding to the glucagon receptor on hepatocytes (liver cells). This interaction triggers:
Research indicates that glucagon can significantly increase blood glucose levels within minutes after administration, making it an effective treatment for hypoglycemia .
Glucagon hydrochloride has several important applications in medicine:
Glucagon hydrochloride is a monohydrochloride salt of the endogenous 29-amino acid polypeptide hormone produced by pancreatic α-cells. Its primary sequence is His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr, with a molecular formula of C₁₅₃H₂₂₆ClN₄₃O₄₉S and a molecular weight of 3,519.2 g/mol [1] [6]. The hydrochloride salt form enhances stability and solubility for pharmaceutical use. X-ray crystallography reveals a helical conformation in the crystalline state, particularly at the C-terminal region (residues 12-29), while the N-terminal domain (residues 1-11) remains flexible [3] [4].
Key structural features include:
No natural isomers are reported, but degradation generates isomers like iso-aspartyl derivatives at Asp-9, altering bioactivity [4].
Glucagon hydrochloride is synthesized via two primary routes:
Table 1: Synthesis Methods for Glucagon Hydrochloride
Method | Yield | Purity | Key Advantages |
---|---|---|---|
Recombinant | 60-70% | >98% | Scalability, biological fidelity |
SPPS | 40-50% | >95% | Flexibility for analogs |
Solubility:
Stability:
Crystallization:
Table 2: Solubility Profile of Glucagon Hydrochloride
Solvent/Condition | Solubility (mg/mL) | Notes |
---|---|---|
Water (pH 2.5) | >10 | Optimal for formulations |
Water (pH 5.0) | <0.1 | Precipitation region |
0.01N HCl | 6.7 | Mimics gastric environment |
DMSO | 2.5 | For analytical processing |
In dilute aqueous solutions (pH < 3), glucagon adopts a random coil conformation with ≤15% α-helix at the C-terminus, confirmed by circular dichroism (CD) spectroscopy [4]. Structural dynamics shift under varying conditions:
Biophysical implications:
Table 3: Conformational States of Glucagon Hydrochloride
Condition | Dominant Structure | Stability | Biological Relevance |
---|---|---|---|
pH 2.5, 25°C | Random coil | High | Pharmaceutical reconstitution |
pH 7.0, 37°C | β-sheet fibrils | Low (irreversible) | Degradation pathway |
30% TFE solution | α-helix (80%) | Moderate | Receptor-binding motif |
Table 4: Standard Nomenclature for Glucagon Hydrochloride
Designation | Identifier | Source |
---|---|---|
Systematic Name | Glucagon monohydrochloride | [2] |
CAS Registry Number | 28270-04-4 | [6] |
Alternative CAS Numbers | 19179-82-9, 16941-32-5 | [2] [7] |
UNII | 1H87NVF4DB | [2] |
IUPAC Name | L-Histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threonine hydrochloride | [7] |
Other Synonyms | Glucagon HCl, Glucagon recombinant hydrochloride | [2] [6] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2